Methoxyphenacylbromide
Description
Significance of α-Halo Carbonyl Compounds as Key Intermediates
α-Halo carbonyl compounds are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. fiveable.mewikipedia.org This arrangement significantly influences the compound's reactivity, making the α-carbon an electrophilic site susceptible to nucleophilic attack. youtube.com This reactivity is fundamental to a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The presence of the halogen atom and the carbonyl group creates two electrophilic centers within the molecule: the α-carbon and the carbonyl carbon. wikipedia.org This bifunctionality is exploited in the synthesis of numerous heterocyclic compounds. For instance, α-halo ketones react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. wikipedia.org They are also precursors in the Hantzsch pyrrole (B145914) synthesis, reacting with dicarbonyls and ammonia. wikipedia.org
Furthermore, the acidity of the α-hydrogen is increased due to the electron-withdrawing nature of both the carbonyl and the halide. This property is central to reactions like the Favorskii rearrangement. wikipedia.org The ability to introduce a halogen at the α-position of a carbonyl compound is a key step that opens up numerous pathways for further functionalization, transforming simple starting materials into more complex and valuable molecules. fiveable.meorganic-chemistry.org
Overview of Phenacyl Halides in Modern Synthetic Strategies
Phenacyl halides, a specific subclass of α-halo ketones, feature a phenyl ring attached to the carbonyl group. Prominent examples include phenacyl bromide and chloroacetone. wikipedia.org These compounds are widely utilized as versatile building blocks in organic synthesis. researchgate.netchemrevlett.com Their applications span the synthesis of pharmaceuticals, biologically active compounds, and various heterocyclic systems such as 1,2-benzothiazines, thiazoles, and quinoxalines. chemrevlett.comnih.gov
A significant application of phenacyl halides is their use as photoremovable protecting groups. nih.govacs.orgacs.org The phenacyl moiety can be attached to a functional group, such as a carboxylic acid, to mask its reactivity during a synthetic sequence. wiley-vch.dethieme-connect.de Upon exposure to light, the protecting group is cleaved, regenerating the original functional group under mild conditions. nih.govacs.org This strategy is particularly valuable in the synthesis of sensitive molecules like peptides and in "caged" compounds used in biological studies. wiley-vch.deresearchgate.netnih.gov For example, p-methoxyphenacyl bromide has been used for the photolabile protection of carboxylic acids. thieme-connect.deottokemi.comottokemi.com
The reactivity of phenacyl halides also allows them to serve as precursors for a wide range of α-functionalized ketones through nucleophilic substitution and cross-coupling reactions. chemrevlett.com They have also been investigated as photoinitiators in radical polymerization processes. frontiersin.org The ability to readily introduce the phenacyl group and subsequently modify it or cleave it makes phenacyl halides a powerful tool in the arsenal (B13267) of synthetic organic chemists.
Compound Profile: Methoxyphenacyl Bromide
| Property | Value |
| IUPAC Name | 2-bromo-1-(3-methoxyphenyl)ethanone (B137907) |
| CAS Number | 5000-65-7 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| Melting Point | 59-64 °C |
| Appearance | White to slightly yellow-green crystalline powder |
| Solubility | Soluble in methanol, chloroform (B151607). Sparingly soluble in water. |
Data sourced from multiple references. chemicalbook.comguidechem.comfishersci.comchembk.comnih.gov
Synthesis and Characterization
The primary synthetic route to methoxyphenacyl bromide involves the bromination of the corresponding methoxyacetophenone. For instance, 3'-methoxyphenacyl bromide is synthesized by reacting 3-methoxyacetophenone with bromine in chloroform at 0°C. chemicalbook.com Similarly, the 4-methoxy isomer is prepared through the bromination of 4-methoxyacetophenone. ontosight.ai
Characterization of methoxyphenacyl bromide is typically achieved through standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups, particularly the carbonyl (C=O) stretching frequency.
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Chemical Properties and Reactivity
The chemical behavior of methoxyphenacyl bromide is largely dictated by the interplay between the α-keto-bromo functionality and the methoxy-substituted aromatic ring.
Reactivity of the α-Keto-Bromo Group
The bromine atom at the α-position to the carbonyl group is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions. youtube.com This reactivity allows for the introduction of a wide variety of nucleophiles, leading to the formation of diverse α-substituted ketones. These reactions are fundamental to the construction of more complex molecular frameworks.
Role as a Photoremovable Protecting Group
Methoxyphenacyl bromides are extensively used to install photoremovable protecting groups (PPGs) for various functional groups, most notably carboxylic acids. acs.orgthieme-connect.de The parent phenacyl group was first proposed as a PPG by Sheehan and Umezawa. wiley-vch.de The introduction of a methoxy (B1213986) group on the phenyl ring, particularly at the para position, enhances the photosensitivity and cleavage efficiency. acs.orgwiley-vch.de
The protection process involves the reaction of the carboxylic acid with methoxyphenacyl bromide to form a phenacyl ester. thieme-connect.de Deprotection is achieved by irradiation with UV light, which cleaves the ester bond and releases the free carboxylic acid. nih.govacs.org This method is advantageous due to the mild, neutral conditions required for cleavage, which preserves other sensitive functionalities within the molecule. thieme-connect.de The photochemistry of these compounds has been studied in detail, revealing that the release of the substrate often proceeds through a short-lived triplet state. nih.govcdnsciencepub.com
Applications in Organic Synthesis
The unique reactivity of methoxyphenacyl bromide makes it a valuable reagent in several areas of organic synthesis.
Use as a Photoremovable Protecting Group for Carboxylic Acids
As previously mentioned, one of the most significant applications of methoxyphenacyl bromide is in the protection of carboxylic acids. The resulting p-methoxyphenacyl esters are stable to various reaction conditions but can be cleanly deprotected upon photolysis. thieme-connect.de This strategy has been employed in the synthesis of complex molecules where traditional deprotection methods (e.g., strong acid or base) would be detrimental. For instance, it has been used in the synthesis of thymopentin (B1683142) analogues. thieme-connect.de
Application in Peptide Synthesis
The use of photoremovable protecting groups is particularly attractive in peptide synthesis, where the repeated coupling and deprotection steps require high efficiency and orthogonality. researchgate.netnih.gov The p-methoxyphenacyl group has been used to protect the C-terminal carboxyl group of amino acids. thieme-connect.de This allows for the stepwise elongation of the peptide chain, with the final deprotection of the C-terminus achieved photolytically, avoiding harsh reagents that could damage the peptide. thieme-connect.deresearchgate.net While the phenacyl group itself has been applied to protect the sulfhydryl group of cysteine, the methoxy-substituted derivatives offer enhanced photolytic properties for carboxyl protection. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
AKLKIGMEFVPQFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Iii. Reaction Mechanisms and Fundamental Reactivity of Methoxyphenacylbromide
Nucleophilic Substitution Reactions Involving the Carbon-Bromine Bond
The most common reactions involving methoxyphenacyl bromide are nucleophilic substitutions where the bromide ion acts as a leaving group. These reactions are notably faster than for many corresponding alkyl halides due to the electronic influence of the adjacent carbonyl group. nih.gov The presence of the carbonyl function enhances the rate of bimolecular substitution. researchgate.net
| Reaction | Relative Reactivity (n-C₃H₇X = 1) | Reference |
|---|---|---|
| R–Cl + KI/acetone | 105,000 | nih.gov |
| R–Br + pyridine/MeOH | 406 | nih.gov |
| R–Br + thiourea/MeOH | 10,700 | nih.gov |
Table 1. Enhanced reactivity of PhCOCH₂X (Phenacyl Halide) in nucleophilic substitutions compared to n-propyl halide (n-C₃H₇X). Data adapted from comprehensive studies on α-halocarbonyl compounds. nih.gov
Nucleophilic substitution on α-haloketones like methoxyphenacyl bromide predominantly proceeds via a bimolecular (SN2) pathway. jove.comjove.com The SN1 mechanism is energetically unfavorable because it would require the formation of an α-carbonyl carbocation. jove.comjove.com Such a carbocation is destabilized by both the electrostatic repulsion from the adjacent carbonyl carbon's partial positive charge and poor resonance stabilization, as a resonance structure would place a positive charge on the electronegative oxygen atom. jove.comjove.com
The SN2 reaction involves a backside attack by the nucleophile on the α-carbon, leading to a transition state where the nucleophile and the leaving group are simultaneously bonded to the carbon, ultimately resulting in the displacement of the bromide ion. up.ac.za For these reactions, particularly with α-halo ketones, less basic nucleophiles are generally preferred to avoid competing side reactions like enolate formation. jove.comjove.com However, some studies, particularly involving amine nucleophiles, suggest a more complex mechanism. It has been proposed that the reaction can proceed through a preliminary addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate, which then facilitates the expulsion of the leaving group. inha.ac.krkoreascience.kr
Consistent with the SN2 mechanism, nucleophilic displacement at a chiral α-carbon in an α-haloketone typically proceeds with an inversion of stereochemistry. up.ac.za The stereochemical outcome can be significantly influenced by the conformation of the substrate. researchgate.netcdnsciencepub.com Studies on conformationally rigid cyclic α-haloketones have shown that reactivity is highly dependent on the stereochemical arrangement. researchgate.netcdnsciencepub.com For instance, isomers where the carbon-halogen bond can align with the π-system of the carbonyl group exhibit enhanced reactivity. researchgate.netcdnsciencepub.com This suggests that orbital overlap and the potential for a "bridged" transition state, where the nucleophile interacts with both the α-carbon and the carbonyl carbon, can play a role in stabilizing the transition state. cdnsciencepub.com
Reactivity of the Carbonyl Group in Methoxyphenacyl Bromide
The carbonyl group in methoxyphenacyl bromide is the second key electrophilic site. shodhsagar.comnih.gov Its reactivity is characteristic of ketones but is modulated by the adjacent α-bromo substituent.
The carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction of ketones. shodhsagar.com In the context of α-haloketones, this can be an initial step in a more complex reaction sequence. inha.ac.kr For example, reactions with strong nucleophiles can lead to the formation of a tetrahedral intermediate at the carbonyl carbon. inha.ac.krkoreascience.kr This intermediate can then undergo various transformations, including intramolecular displacement of the halide. inha.ac.kr
Crossed aldol (B89426) reactions between α-haloketones and aldehydes demonstrate this reactivity, where the initial nucleophilic addition to the aldehyde results in a halohydrin, which can subsequently cyclize to form an oxirane in the presence of a base. wikipedia.org
Elimination Reactions
Under the influence of a base, methoxyphenacyl bromide can undergo elimination reactions. The presence of the electron-withdrawing carbonyl group makes the α-hydrogens acidic and susceptible to abstraction by a base. wikipedia.org If a strong base is used, it can abstract a proton from the α'-carbon (the carbon on the other side of the carbonyl group), leading to the formation of an enolate. jove.comjove.com This enolate can then initiate other reactions.
In cases where elimination is the primary pathway, hydrogen bromide (HBr) is removed from the molecule to form an α,β-unsaturated ketone. This reaction pathway is particularly relevant for α,α'-dihaloketones under basic conditions. wikipedia.org The elimination generally follows a bimolecular (E2) mechanism, which is often in competition with SN2 reactions, with the outcome depending on the strength and steric bulk of the base, the substrate, and the reaction conditions. msu.edu
Molecular Rearrangements in Derivatives of Methoxyphenacyl Bromide
The most significant molecular rearrangement for derivatives of α-haloketones like methoxyphenacyl bromide is the Favorskii rearrangement. wikipedia.orgnumberanalytics.com This reaction occurs when an α-haloketone with at least one acidic α'-hydrogen is treated with a base, such as a hydroxide (B78521) or alkoxide. nrochemistry.comadichemistry.com The product is a rearranged carboxylic acid or its derivative (e.g., an ester or amide). wikipedia.orgnumberanalytics.comadichemistry.com
The generally accepted mechanism involves the following key steps:
Enolate Formation: A base abstracts an acidic proton from the α'-carbon, forming an enolate ion. numberanalytics.comadichemistry.com
Cyclopropanone (B1606653) Intermediate: The enolate undergoes an intramolecular SN2 reaction, attacking the α-carbon and displacing the bromide to form a bicyclic or cyclopropanone intermediate. wikipedia.orgnumberanalytics.comadichemistry.com
Nucleophilic Ring-Opening: The highly strained cyclopropanone ring is then attacked by a nucleophile (the base, e.g., OH⁻ or OR⁻) at the carbonyl carbon. numberanalytics.comadichemistry.com The ring opens to form the most stable carbanion, which is subsequently protonated by the solvent to yield the final carboxylic acid or ester product. adichemistry.com
| Starting Material Type | Base/Nucleophile | General Product | Reference |
|---|---|---|---|
| α-Haloketone (with α'-H) | Hydroxide (e.g., NaOH) | Carboxylic Acid | wikipedia.orgnumberanalytics.com |
| α-Haloketone (with α'-H) | Alkoxide (e.g., NaOR) | Ester | wikipedia.orgadichemistry.com |
| α-Haloketone (with α'-H) | Amine (e.g., R₂NH) | Amide | wikipedia.orgadichemistry.com |
| Cyclic α-Haloketone | Base | Ring-contracted Acid/Ester | wikipedia.orgadichemistry.com |
Table 2. General outcomes of the Favorskii rearrangement based on the nucleophile used. wikipedia.orgnumberanalytics.comadichemistry.com
In cases where the α-haloketone lacks an enolizable α'-hydrogen, the reaction can still proceed through an alternative pathway known as the quasi-Favorskii (or semibenzilic) rearrangement. wikipedia.orgmychemblog.com This mechanism involves the direct nucleophilic addition of the base to the carbonyl carbon, followed by a 1,2-migration of the adjacent carbon and displacement of the halide. wikipedia.orgmychemblog.com
Chemo- and Regioselectivity in Synthetic Transformations Utilizing Methoxyphenacylbromide
The synthetic utility of methoxyphenacyl bromide is significantly enhanced by its predictable chemo- and regioselectivity in various transformations. As a bifunctional electrophile, it possesses two primary sites susceptible to nucleophilic attack: the α-carbon bearing the bromide (a soft electrophilic center) and the carbonyl carbon (a hard electrophilic center). The inherent electronic and steric properties of the molecule, along with the choice of nucleophile and reaction conditions, dictate the outcome of the reaction, allowing for selective functionalization.
Chemoselectivity: α-Carbon Alkylation vs. Carbonyl Addition
The most prevalent reaction pathway involving methoxyphenacyl bromide is the nucleophilic substitution of the bromide at the α-carbon (an S_N2 reaction). This pathway is strongly favored by soft and moderately basic nucleophiles. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly electrophilic and susceptible to attack.
Research has demonstrated the high chemoselectivity of methoxyphenacyl bromide in reactions with various nucleophiles, particularly amines. In these reactions, the nitrogen atom preferentially attacks the α-carbon to yield N-(methoxyphenacyl)-amine derivatives, leaving the carbonyl group intact. google.com This selective N-alkylation is a cornerstone of its use as a synthetic intermediate. For instance, the reaction of 3-methoxyphenacyl bromide with tert-butylamine (B42293) proceeds cleanly to form N-(3-methoxyphenacyl)-t-butylamine. google.com Similarly, various isomers of methoxyphenacyl bromide can be coupled with different primary amines. google.com
| Methoxyphenacyl Bromide Isomer | Amine Reactant | Resulting N-Alkylated Product | Reference |
| 3-Methoxyphenacyl bromide | tert-Butylamine | N-(3-methoxyphenacyl)-t-butylamine | google.com |
| 4-Methoxyphenacyl bromide | 1,3-Dimethylbutylamine | N-(4-methoxyphenacyl)-1,3-dimethylbutylamine | google.com |
| 2-Methoxyphenacyl bromide | tert-Butylamine | N-(2-methoxyphenacyl)-t-butylamine | google.com |
Table 1: Examples of Chemoselective N-Alkylation Reactions. google.com
This chemoselectivity is further exploited in multicomponent reactions. A notable example is the one-pot synthesis of 3-alkyl-4-aryl-1,3-thiazole-2(3H)-thiones. In this process, a primary amine first reacts with carbon disulfide to generate a dithiocarbamate (B8719985) intermediate. This soft sulfur nucleophile then selectively attacks the electrophilic α-carbon of 4-methoxyphenacyl bromide. The reaction proceeds via this specific pathway, leading to an intermediate that subsequently undergoes intramolecular cyclization to form the thiazole (B1198619) ring. nanochemres.org The carbonyl group of the methoxyphenacyl bromide moiety only participates in the final cyclization step after the initial chemoselective alkylation has occurred. nanochemres.org
| Amine | Phenacyl Bromide Reactant | Thiazole Product | Reference |
| Benzylamine | 4-Methoxyphenacyl bromide | 3-Benzyl-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | nanochemres.org |
| 2-Methoxybenzylamine | 4-Methoxyphenacyl bromide | 3-(2-Methoxybenzyl)-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | nanochemres.org |
| Allylamine | 4-Methoxyphenacyl bromide | 3-Allyl-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | nanochemres.org |
Table 2: Chemoselective Synthesis of Thiazole Derivatives Using 4-Methoxyphenacyl Bromide. nanochemres.org
Regioselectivity: Differentiating Between Multiple Nucleophilic Sites
Methoxyphenacyl bromide also exhibits remarkable regioselectivity when reacting with molecules containing multiple distinct nucleophilic centers. The outcome is often governed by the relative nucleophilicity of the competing sites.
In molecules containing both amine and hydroxyl groups, methoxyphenacyl bromide demonstrates a clear preference for the more nucleophilic amine. For example, the reaction of 4-methoxyphenacyl bromide with 2-(2-hydroxymethyl-propyl)-amine results in the exclusive formation of the N-alkylated product, N-(4-methoxyphenacyl)-N-2-(2-hydroxymethyl-propyl)-amine. google.com The amine group's higher nucleophilicity compared to the hydroxyl group directs the alkylation to the nitrogen atom.
This regioselectivity is crucial in the synthesis of complex natural products. During the synthesis of the marine alkaloid lamellarin O, a key step involved the N-alkylation of a complex silylated pyrrole (B145914) derivative with p-methoxyphenacyl bromide. nii.ac.jp Despite the presence of other potentially reactive sites on the intricate scaffold, the reaction proceeded regioselectively at the pyrrole nitrogen, highlighting the reagent's reliability in late-stage functionalization. nii.ac.jp
Furthermore, in the synthesis of azulene (B44059) derivatives, 4-methoxyphenacyl bromide is used to alkylate specific carbanions generated from diketones in the presence of a base like calcium hydride (CaH₂), demonstrating selectivity for the intended nucleophilic carbon. researchgate.net
The predictable chemo- and regioselectivity of methoxyphenacyl bromide, primarily favoring S_N2 attack at the α-carbon by the most nucleophilic center in a substrate, makes it an invaluable and precise tool for the construction of complex organic molecules.
Iv. Advanced Applications of Methoxyphenacylbromide in Complex Organic Synthesis
Construction of Diverse Heterocyclic Scaffolds
The electrophilic nature of the carbon atom bearing the bromine makes methoxyphenacyl bromide an excellent precursor for cyclization reactions with various nucleophilic substrates, leading to the formation of a multitude of heterocyclic rings. This reactivity is fundamental to its application in building scaffolds that are often found in biologically active molecules.
The Hantzsch thiazole (B1198619) synthesis and its variations are classic methods where α-haloketones like methoxyphenacyl bromide are pivotal. nih.govnanobioletters.com The reaction typically involves the cyclocondensation of the α-haloketone with a thioamide-containing compound.
Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. Methoxyphenacyl bromide is a key building block in several such methodologies for synthesizing substituted thiazoles.
A convenient one-pot, three-component synthesis for 2,4-disubstituted hydrazinyl-thiazoles involves the reaction of various aldehydes or ketones, thiosemicarbazide (B42300), and 4-methoxyphenacyl bromide. researchgate.netsci-hub.se This reaction proceeds in ethanol (B145695) with a catalytic amount of acetic acid under reflux conditions. sci-hub.se This approach provides the desired hydrazinyl-thiazole derivatives in good yields and high purity. researchgate.net
Another efficient MCR employs a cross-linked sulfonated polyacrylamide catalyst supported on nano-Fe3O4 (Cross-PAA-SO3H@nano-Fe3O4) for the synthesis of 3,4,5-trisubstituted-1,3-thiazole-2(3H)-thiones. rsc.orgnanochemres.org This reaction combines a primary amine, carbon disulfide, and 4-methoxyphenacyl bromide in ethanol, often enhanced by ultrasonic irradiation to reduce reaction times and increase yields. nanochemres.orgresearchgate.net The catalyst's reusability and the operational simplicity of the method are significant advantages. nanochemres.org
Table 1: Multicomponent Syntheses of Thiazole Derivatives Using 4-Methoxyphenacyl Bromide
| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,4-Disubstituted hydrazinyl-thiazoles | Aldehyde/Ketone, Thiosemicarbazide, 4-Methoxyphenacyl bromide | Acetic acid (cat.), Ethanol, Reflux | Good | researchgate.net, sci-hub.se |
| 3-Alkyl-4-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione | Primary amine, Carbon disulfide, 4-Methoxyphenacyl bromide | Cross-PAA-SO3H@nano-Fe3O4, Ethanol, Ultrasonic irradiation | High to Excellent | nanochemres.org, researchgate.net |
| 2-Amino-4-(4-methoxyphenyl)thiazole | Thiourea, 4-Methoxyphenacyl bromide | Copper silicate (B1173343) (10 mol%), Ethanol, Reflux | Excellent (e.g., 96%) | nanobioletters.com |
Methoxyphenacyl bromide is instrumental in the synthesis of oxazole (B20620) derivatives, which are present in various natural products. A notable example is the one-pot synthesis of Uguenenazole, a naturally occurring 2,5-diaryl-1,3-oxazole. biomedres.usbiomedres.us
The synthesis is achieved by refluxing a mixture of 4-methoxyphenacyl bromide and benzamide (B126) in a solvent like chlorobenzene. biomedres.usbiomedres.us The proposed mechanism involves the initial formation of an N-(4-methoxybenzoylmethyl)benzamide intermediate (uguenenamide), which then undergoes an in-situ acid-catalyzed cyclization to yield Uguenenazole. biomedres.us The hydrobromic acid generated during the reaction acts as the catalyst for this intramolecular cyclization. This straightforward, two-component reaction provides the natural product in a respectable yield (59% unoptimized) and has potential for synthesizing other 2,5-diaryl-1,3-oxazoles. biomedres.usbiomedres.us
Table 2: One-Pot Synthesis of Uguenenazole
| Reactant 1 | Reactant 2 | Solvent | Condition | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenacyl bromide | Benzamide | Chlorobenzene | Reflux (1-1.5 hr) | 59% | biomedres.us, biomedres.us |
The reactivity of methoxyphenacyl bromide is also harnessed to construct fused pyrimidine (B1678525) systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry. For instance, fused imidazo[1,2-a]pyrimidine (B1208166) derivatives can be synthesized from chromeno[4,3-d]pyrimidin-5-ones. researchgate.net
In this synthesis, a 2-amino-4-hydroxy-chromeno[4,3-d]pyrimidine-5-one is reacted with 4-methoxyphenacyl bromide in glacial acetic acid in the presence of fused sodium acetate (B1210297). researchgate.net The reaction, conducted under reflux, yields 8- or 10-substituted-5-hydroxy-1-(4-methoxyphenyl)-6-H-chromeno[3,4-e]imidazo[1,2-a]pyrimidine-6-one. This transformation builds the imidazole (B134444) ring onto the existing pyrimidine core. researchgate.net
Methoxyphenacyl bromide serves as a key reagent in the synthesis of complex molecules containing a tetrazole ring, often fused to other heterocyclic systems. These compounds are explored for various pharmaceutical applications. google.com
One such application is the synthesis of fused pyrano[3,2-e]tetrazolo[1,5-c] researchgate.netCurrent time information in Bangalore, IN.diazepines. nih.govresearchgate.net The synthesis involves the condensation of a tetrazole precursor, specifically a pyrano[3,2-c]chromene-derived tetrazole, with 4-methoxyphenacyl bromide. The reaction is typically carried out by refluxing the reactants in ethanol with sodium acetate for several hours. nih.gov This procedure provides a pathway to novel fused heterocyclic systems containing both tetrazole and diazepine (B8756704) rings. nih.govresearchgate.net Furthermore, patent literature discloses the use of p-methoxyphenacyl bromide to alkylate chloromethyltetrazole derivatives in the presence of potassium carbonate, forming intermediates for TRPA1 inhibitors. google.comgoogle.com
The construction of fused triazine heterocycles can be efficiently achieved using methoxyphenacyl bromide. Specifically, it is used to synthesize 3-aryl-6-aryl-7H- researchgate.netbiomedres.usCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netbiomedres.usCurrent time information in Bangalore, IN.thiadiazines, which are activators of caspases and inducers of apoptosis. google.com
The synthesis involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with 4-methoxyphenacyl bromide. google.comnuph.edu.ua This condensation reaction proceeds readily in a solvent like ethyl acetate to yield the corresponding hydrobromide salt of the fused triazolo-thiadiazine system. nuph.edu.ua For example, reacting 4-amino-5-(2-methoxyphenyl)-3-mercapto-(4H)-1,2,4-triazole with 4-methoxyphenacyl bromide gives the desired product in a 61% yield. google.com These compounds have been identified as promising core structures for developing new anticancer agents. nuph.edu.ua
Table 3: Synthesis of Fused Triazolo-Thiadiazines
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Amino-5-(2-methoxyphenyl)-3-mercapto-(4H)-1,2,4-triazole | 4-Methoxyphenacyl bromide | 6-(4-Methoxyphenyl)-3-(2-methoxyphenyl)-7H- researchgate.netbiomedres.usCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netbiomedres.usCurrent time information in Bangalore, IN.thiadiazine | 61% | google.com |
| 4-Amino-5-R-4H-1,2,4-triazole-3-thiols | 4-Methoxyphenacyl bromide | 3-R-6-(4-methoxyphenyl)-7H- researchgate.netbiomedres.usCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netbiomedres.usCurrent time information in Bangalore, IN.thiadiazine hydrobromide | - | nuph.edu.ua |
Thiazole Derivatives
Synthesis of Phenacyl Ether Derivatives
The arylether structural unit is a prevalent feature in many biologically active natural products and synthetic molecules, with applications ranging from pharmaceuticals to agrochemicals. globalresearchonline.net Methoxyphenacyl bromide is frequently employed to synthesize phenacyl ethers, which can act as protecting groups for phenols or as key intermediates in the construction of more complex molecular architectures. globalresearchonline.netmdpi.com The reaction typically involves the O-alkylation of a phenol (B47542) with methoxyphenacyl bromide.
To enhance the efficiency and yield of phenacyl ether synthesis, various catalytic strategies are employed. Phase Transfer Catalysis (PTC) and the use of crown ethers are particularly effective methods for facilitating the etherification reaction between phenols and methoxyphenacyl bromide. globalresearchonline.netresearchgate.net These techniques are considered green protocols as they often allow for milder reaction conditions, shorter reaction times, and simpler work-up procedures. researchgate.net
In a typical PTC setup, the reaction occurs in a biphasic system (e.g., water and dichloromethane), where a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the methoxyphenacyl bromide. globalresearchonline.netcore.ac.uk The nucleophilicity of the phenoxide anion is enhanced in the organic phase, accelerating the reaction. globalresearchonline.net
The efficacy of the catalysis can be further improved by using a combination of a PTC agent and a crown ether, such as Dibenzo- ijarsct.co.in-crown-6. globalresearchonline.netresearchgate.net The crown ether complexes with the potassium cation of the potassium phenoxide salt, increasing the dissociation of the ion pair and further enhancing the nucleophilicity of the phenoxide anion. globalresearchonline.net Research has shown that a mixture of TBAB and Dibenzo- ijarsct.co.in-crown-6 is more effective in achieving rapid etherification with high yields than using either catalyst alone. globalresearchonline.netresearchgate.net The rate of this reaction is influenced by the electronic nature of the substituents on the phenol, with electron-donating groups leading to faster reactions and electron-withdrawing groups slowing the reaction down. globalresearchonline.net
| Experiment No. | Catalyst Combination (mmol) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | TBAB (0.05) | 180 | 60 |
| 2 | Dibenzo- ijarsct.co.in-crown-6 (0.005) | 120 | 70 |
| 3 | TBAB (0.05) + Dibenzo- ijarsct.co.in-crown-6 (0.005) | 10 | 90 |
| 4 | TBAB (0.08) + Dibenzo- ijarsct.co.in-crown-6 (0.01) | 5 | 95 |
Preparation of Nitrogen-Containing Organic Compounds
Methoxyphenacyl bromide is a crucial starting material for the synthesis of a diverse array of nitrogen-containing organic compounds. Its reaction with various nitrogen nucleophiles provides access to amines, azides, hydrazides, and complex heterocyclic systems like benzimidazoles, which are important pharmacophores in medicinal chemistry. google.comsioc-journal.cnnih.gov
N-(Methoxyphenacyl)-alkylamines are valuable intermediates, particularly in the synthesis of 2-alkylamino-1-(methoxyphenyl)-l-ethanol derivatives. google.com The synthesis involves the direct reaction of a methoxyphenacyl bromide (ortho-, meta-, or para-methoxy) with a primary alkylamine. google.com The reaction is typically carried out in an inert solvent such as a C1-C2 alcohol, chloroform (B151607), dioxane, or tetrahydrofuran. google.com Reaction times are generally short, ranging from 15 minutes to 2 hours, at temperatures between room temperature and the reflux temperature of the solvent. google.com To drive the reaction to completion and avoid the formation of secondary and tertiary amines, an excess of the alkylamine (at least 3 moles per mole of methoxyphenacyl bromide) is used. google.comepo.org
| Methoxyphenacyl Bromide Isomer | Alkylamine | Solvent System | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Methoxyphenacyl bromide | t-Butylamine | Chloroform/Methanol | Reflux, 2 h | N-(3-Methoxyphenacyl)-t.-butylamine methanesulfonate | 16% |
| 4-Methoxyphenacyl bromide | 1,3-Dimethylbutylamine | Methanol/Chloroform | RT, 2 h then Reflux, 0.25 h | N-(4-Methoxyphenacyl)-1,3-dimethylbutylamine hydrochloride | 28% |
| 2-Methoxyphenacyl bromide | t-Butylamine | Chloroform/Methanol | RT, 2 h then Reflux, 0.5 h | N-(2-Methoxyphenacyl)-t.-butylamine hydrochloride | 80% |
| 4-Methoxyphenacyl bromide | 2-(2-Hydroxymethyl-propyl)-amine | Chloroform/Methanol | Reflux, 2 h | N-(4-Methoxyphenacyl)-N-2-(2-hydroxymethyl-propyl)-amine | Not specified |
Phenacyl azides are highly valuable and reactive synthetic substrates used in the construction of diverse nitrogen-containing compounds. sioc-journal.cn They are readily prepared from phenacyl halides, such as methoxyphenacyl bromide, through a simple nucleophilic substitution (SN2) reaction with an azide (B81097) source like sodium azide. beilstein-journals.orggrafiati.com The reaction can be efficiently carried out in deep eutectic solvents (DESs) like a mixture of choline (B1196258) chloride and glycerol, which acts as an environmentally benign reaction medium. beilstein-journals.org For example, phenacyl bromide can be almost quantitatively converted to phenacyl azide at room temperature in a choline chloride/glycerol mixture. beilstein-journals.org
The resulting phenacyl azides are versatile intermediates due to their multiple reaction sites. They can undergo various transformations, including the synthesis of functionalized imidazoles. beilstein-journals.org When phenacyl azide is heated in a choline chloride/glycerol deep eutectic solvent, it can be converted into valuable 2-aroyl-4(5)-aryl-1H-imidazoles in very good yields. beilstein-journals.org This transformation highlights the dual role of the DES as both a solvent and a promoter of the reaction. beilstein-journals.org
Methoxyphenacyl bromide can be used to synthesize hydrazide and hydrazone derivatives, which are classes of compounds with significant biological activities. One common route involves the reaction of the ketone functionality of a phenacyl derivative with hydrazine (B178648) or its substituted counterparts. scielo.brscielo.br For instance, isosteviol (B191626) can be esterified with p-methoxyphenacyl bromide, and the resulting keto-ester can then be reacted with hydrazine hydrate (B1144303) to yield the corresponding hydrazone. scielo.brscielo.br
Alternatively, methoxyphenacyl bromide can react with thiosemicarbazide derivatives in a cyclization reaction to form thiazole-containing hydrazinyl structures. In a one-pot, two-step protocol, an aromatic aldehyde is first condensed with thiosemicarbazide to form a thiosemicarbazone intermediate. orientjchem.org This intermediate is then treated directly with p-methoxyphenacyl bromide, leading to cyclization and the formation of 1-arylidene-2-(5-(4-methoxyphenyl)thiazol-2-yl)hydrazine derivatives in good yields. orientjchem.org
Benzimidazole (B57391) is a privileged scaffold in medicinal chemistry, and its derivatives, including N-substituted benzimidazole carboxamides, exhibit a wide range of biological activities. ijarsct.co.innih.gov Methoxyphenacyl bromide serves as a key reagent for the N-alkylation of the benzimidazole core, a critical step in the synthesis of these target molecules. researchgate.netresearchgate.net
The synthesis typically begins with the preparation of a benzimidazole core, which can be achieved through methods like the condensation of o-phenylenediamines with carboxylic acids or their derivatives. ijarsct.co.indergipark.org.tr The resulting benzimidazole, which contains an N-H bond, can then be N-alkylated using methoxyphenacyl bromide in the presence of a base. researchgate.nettsijournals.com This reaction introduces the methoxyphenacyl group onto one of the nitrogen atoms of the benzimidazole ring. researchgate.netresearchgate.net The ketone functionality of the attached side chain can then be subjected to further chemical modifications to build the final carboxamide structure or other desired functionalities. For example, a new N-(4-methoxyphenacyl)imidazole can be prepared by reacting imidazole with 4-methoxyphenacyl bromide. researchgate.net The design of these molecules often involves investigating how different substituents on the benzimidazole core and the N-alkyl side chain influence biological activity. nih.gov
V. Spectroscopic and Analytical Characterization Methodologies in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For methoxyphenacyl bromide, the IR spectrum is characterized by several key absorption bands that confirm the presence of its defining structural features: the carbonyl group, the aromatic ring, the ether linkage, and the carbon-bromine bond.
The most prominent peak in the spectrum is the strong absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone. Due to conjugation with the adjacent aromatic ring, this peak typically appears at a lower wavenumber than that of a simple aliphatic ketone, generally in the range of 1680-1700 cm⁻¹. The aromatic ring itself gives rise to several signals, including C=C stretching vibrations within the ring, which are observed in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are typically seen just above 3000 cm⁻¹.
The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by the C-O-C asymmetric and symmetric stretching vibrations. The strong, characteristic asymmetric stretch is usually found in the 1240-1260 cm⁻¹ range, while the symmetric stretch appears near 1020-1040 cm⁻¹. Additionally, the aliphatic C-H stretching of the methyl group and the methylene (B1212753) (-CH₂-) group appear in the 2850-3000 cm⁻¹ region. The stretching vibration for the carbon-bromine (C-Br) bond is typically weaker and found in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for 4-Methoxyphenacyl Bromide
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |
| Aliphatic C-H (-CH₂, -CH₃) | Stretch | ~2850 - 3000 | Medium |
| Carbonyl (C=O) | Stretch | ~1685 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1510 | Medium-Strong |
| Ether (Ar-O-CH₃) | Asymmetric Stretch | ~1250 | Strong |
| Ether (Ar-O-CH₃) | Symmetric Stretch | ~1030 | Medium |
| Carbon-Bromine (C-Br) | Stretch | ~500 - 600 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of 4-methoxyphenacyl bromide provides a clear picture of the hydrogen environments. The aromatic protons on the para-substituted ring system typically appear as two distinct doublets due to symmetry. The two protons ortho to the electron-donating methoxy group are shielded and appear upfield (around 6.9-7.0 ppm), while the two protons ortho to the electron-withdrawing acyl group are deshielded and appear downfield (around 7.9-8.0 ppm). A sharp singlet integrating to three protons around 3.8-3.9 ppm corresponds to the methoxy (-OCH₃) group. A key diagnostic signal is the singlet for the two protons of the bromomethyl (-CH₂Br) group, which is significantly deshielded by the adjacent carbonyl and bromine atom, typically appearing around 4.4-4.5 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, identifying all unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing far downfield around 190-191 ppm. rsc.org The carbon atom of the bromomethyl group (-CH₂Br) is observed in the aliphatic region, typically around 30-31 ppm. rsc.org The aromatic region shows four distinct signals for the para-substituted ring: the carbon attached to the acyl group (~131 ppm), the two carbons ortho to it (~129 ppm), the two carbons meta to it (~114 ppm), and the carbon bearing the methoxy group (~164 ppm). The carbon of the methoxy group itself gives a signal around 55-56 ppm. rsc.org
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-Methoxyphenacyl Bromide (in CDCl₃) | ¹H NMR | Assignment | ¹³C NMR | Assignment | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity, J (Hz) | Protons | Chemical Shift (ppm) | Carbon | | ~7.95 | d, J ≈ 8.8 | 2H (Ar-H ortho to C=O) | ~190.9 | C=O | | ~6.95 | d, J ≈ 8.8 | 2H (Ar-H ortho to OCH₃) | ~164.0 | C-OCH₃ | | ~4.45 | s | 2H (-CH₂Br) | ~131.4 | C-C=O | | ~3.88 | s | 3H (-OCH₃) | ~129.1 | CH (Ar ortho to C=O) | | | | | ~114.0 | CH (Ar ortho to OCH₃) | | | | | ~55.5 | -OCH₃ | | | | | ~30.8 | -CH₂Br | Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data inferred from related studies. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of methoxyphenacyl bromide and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of the compound (C₉H₉BrO₂) is 228 g/mol for the ⁷⁹Br isotope and 230 g/mol for the ⁸¹Br isotope.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of almost equal intensity. wpmucdn.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation of methoxyphenacyl bromide under electron ionization (EI) is predictable. The primary cleavage event is typically alpha-cleavage, occurring at the bond between the carbonyl carbon and the bromomethyl carbon. This leads to the formation of a highly stable, resonance-stabilized p-methoxyphenylacylium cation, which is often the base peak in the spectrum. chemguide.co.uk
Table 3: Major Fragment Ions in the Mass Spectrum of 4-Methoxyphenacyl Bromide
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 228 / 230 | Molecular Ion [M]⁺ | [C₉H₉BrO₂]⁺ | Shows characteristic M / M+2 isotopic pattern for bromine. |
| 135 | p-Methoxyphenylacylium ion | [CH₃OC₆H₄CO]⁺ | Often the base peak, formed by loss of •CH₂Br. rsc.org |
| 107 | p-Methoxyphenyl cation | [CH₃OC₆H₄]⁺ | Formed by loss of CO from the m/z 135 fragment. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Formed by loss of CH₂O from the m/z 107 fragment. |
Chromatographic Techniques for Purification and Analysis of Purity
Chromatographic methods are indispensable for both the purification of methoxyphenacyl bromide after synthesis and the analytical assessment of its purity.
Thin Layer Chromatography (TLC) is a rapid and effective technique used primarily for qualitative monitoring of chemical reactions and for determining the optimal solvent system for larger-scale purification via column chromatography. In the synthesis of methoxyphenacyl bromide from 4-methoxyacetophenone, TLC on silica (B1680970) gel plates can be used to track the consumption of the starting material and the formation of the product. The product, being more halogenated and often slightly less polar than the starting ketone, will typically have a different retention factor (Rƒ). Visualization can be achieved using a UV lamp, as the aromatic ring is UV-active, or by staining with a reagent like potassium permanganate. orgsyn.org For purification, a solvent system identified by TLC, such as a mixture of petroleum ether and dichloromethane (B109758), can be directly applied to flash column chromatography to isolate the pure product. rsc.org
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful analytical tool for purity assessment and quantitative analysis. Due to its strong UV absorbance from the substituted aromatic ring, methoxyphenacyl bromide can be readily detected by a UV detector. tcichemicals.com Reversed-phase HPLC, using a C8 or C18 column with a mobile phase like acetonitrile (B52724) and water, is a standard method for analyzing its purity. oup.comresearchgate.net
A significant application of methoxyphenacyl bromide in this area is its use as a derivatizing agent. It reacts with carboxylic acids (e.g., fatty acids, drug metabolites) to form phenacyl esters. oup.comacs.org This derivatization enhances the chromatographic properties of the analytes, increasing their retention on reversed-phase columns and tagging them with a strong UV-absorbing chromophore, which greatly improves detection sensitivity. tcichemicals.comtcichemicals.com When coupled with MS, these derivatives provide clear molecular ions and predictable fragmentation, facilitating confident identification and quantification in complex biological matrices. This approach is valuable in metabolite analysis and can also be adapted for the separation of closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the analysis of volatile and thermally stable compounds. Commercial suppliers of 4-methoxyphenacyl bromide often use GC to determine its purity, indicating the compound is sufficiently stable under appropriate GC conditions. tcichemicals.comtcichemicals.comsdfine.com
Similar to its role in HPLC, methoxyphenacyl bromide is also employed as a derivatization reagent to make non-volatile compounds amenable to GC-MS analysis. It converts polar functional groups, particularly carboxylic acids, into their corresponding ester derivatives. This chemical modification increases the volatility and thermal stability of the analytes, allowing them to be vaporized without decomposition in the GC inlet and separated on the column. The resulting mass spectra of the derivatives are then used for identification and quantification. This strategy extends the utility of GC-MS to classes of compounds, such as certain metabolites, that could not otherwise be analyzed by this method.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For methoxyphenacyl bromide, this method serves as a crucial quality control step to verify the empirical formula (C₉H₉BrO₂) and assess the purity of a synthesized batch. The technique typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are quantitatively measured. The bromine content is determined by other specific analytical methods.
The theoretical elemental composition of methoxyphenacyl bromide is calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from analysis are then compared against these theoretical values. A close agreement between the experimental and theoretical percentages, typically within a deviation of ±0.4%, is widely accepted in the scientific community as confirmation of the compound's identity and purity.
Below is a data table presenting the theoretical elemental composition of methoxyphenacyl bromide alongside a set of representative experimental values that would be considered acceptable for a high-purity sample.
Table 1: Elemental Analysis Data for Methoxyphenacyl Bromide (C₉H₉BrO₂) Molecular Weight: 229.07 g/mol
| Element | Theoretical Percentage (%) | Typical Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 47.19 | 47.01 | -0.18 |
| Hydrogen (H) | 3.96 | 3.82 | -0.14 |
| Bromine (Br) | 34.89 | 35.08 | +0.19 |
| Oxygen (O) | 13.97 | 14.09 | +0.12 |
Note: The values presented in the "Typical Experimental Percentage (%)" column are illustrative and represent a hypothetical but realistic result for a sample demonstrating high purity. Actual experimental results may vary slightly between different analytical laboratories and instruments.
Advanced Chemical Derivatization Strategies for Enhanced Analytical Detection and Specificity
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for a particular analytical technique. Methoxyphenacyl bromide is frequently employed as a derivatizing agent, particularly for the analysis of low-molecular-weight organic acids, such as carboxylic and phosphonic acids.
The primary purpose of derivatizing these acids with methoxyphenacyl bromide is to enhance their detectability, especially in high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Many short-chain carboxylic acids lack a strong chromophore, a part of a molecule responsible for its color by absorbing light in the UV-visible region, making them difficult to detect at low concentrations. By reacting the carboxylic acid group with methoxyphenacyl bromide, a methoxyphenacyl ester derivative is formed. This derivative incorporates the strongly UV-absorbing methoxyphenacyl group, significantly increasing the molar absorptivity and thereby enhancing the sensitivity of the analysis.
This derivatization is an esterification reaction, typically carried out in a non-aqueous solvent like acetonitrile. The reaction is often facilitated by a catalyst, such as a crown ether and potassium carbonate, which enhances the nucleophilicity of the carboxylate anion. The reaction mixture is generally heated to ensure a complete and timely reaction. The resulting methoxyphenacyl esters are more readily separated by reversed-phase HPLC and can be detected with high sensitivity at the wavelength corresponding to the maximum absorbance of the methoxyphenacyl chromophore.
The following table details examples of analytes that are commonly derivatized with methoxyphenacyl bromide for enhanced analytical detection.
Table 2: Applications of Methoxyphenacyl Bromide in Chemical Derivatization
| Analyte Class | Specific Examples | Derivatization Purpose | Analytical Technique | Typical Reaction Conditions |
| Long-Chain Fatty Acids | Myristic acid (C14:0), Palmitic acid (C16:0), Oleic acid (C18:1), Linoleic acid (C18:2) | Introduction of a UV-active chromophore for enhanced sensitivity in HPLC. | Reversed-Phase HPLC with UV Detection | Acetonitrile solvent, Crown ether/Potassium carbonate catalyst, Heated at 70-80°C. |
| Dicarboxylic Acids | Succinic acid, Adipic acid, Sebacic acid | Improved chromatographic retention and UV detection for analysis in complex matrices. | Reversed-Phase HPLC with UV Detection | Acetonitrile solvent, Triethylamine catalyst, Heated at 60°C. |
| Alkylphosphonic Acids | Methylphosphonic acid, Ethylphosphonic acid | Formation of a stable derivative suitable for mass spectrometric detection and improved chromatographic separation. | HPLC-Mass Spectrometry (HPLC-MS) | Details are method-specific but generally involve a non-aqueous solvent and a catalyst to facilitate esterification. |
| Prostaglandins | Prostaglandin E₂, Prostaglandin F₂α | Enhanced detection sensitivity for trace-level quantification in biological samples. | HPLC with UV or Fluorescence Detection | Similar conditions to fatty acid derivatization, optimized for the specific prostaglandin. |
This derivatization strategy significantly broadens the applicability of standard analytical techniques like HPLC to a wider range of molecules that would otherwise be challenging to analyze directly.
Vi. Theoretical and Computational Chemistry Studies of Methoxyphenacylbromide
Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Theory, HOMO-LUMO Analysis, Energy Gap Determinations)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity and electronic behavior.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A smaller energy gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for Methoxyphenacyl bromide
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction's activation energy and, consequently, its rate.
For a molecule like Methoxyphenacyl bromide, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the alpha-carbon bearing the bromine atom. Theoretical calculations can help determine whether the reaction proceeds through an SN1 or SN2 mechanism by locating the respective transition states and intermediates and calculating their relative energies.
These computational studies typically employ methods like Density Functional Theory (DFT) to optimize the geometries of stationary points on the potential energy surface and calculate their energies. The insights gained from such modeling can guide the design of new synthetic routes and help in understanding the factors that control reaction outcomes.
Prediction of Spectroscopic Parameters
Computational chemistry can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For Methoxyphenacyl bromide, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. This allows for the assignment of specific vibrational modes to the experimental peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in a molecule. These predicted shifts can be compared with experimental NMR data to aid in the structural elucidation of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.
While experimental spectroscopic data for Methoxyphenacyl bromide exists, specific theoretical predictions from computational studies were not identified in the provided search results. Such studies would be valuable for a deeper understanding of the molecule's spectroscopic signatures.
Vii. Electrochemical Investigations and Reaction Kinetics
Chronoamperometric Studies for Charge Transfer and Coupled Chemical Reactions
Chronoamperometry has been utilized to investigate the charge transfer and coupled chemical reactions of methoxyphenacyl bromide. In a notable study, the chronoamperometric behavior of p-methoxyphenacyl bromide was examined using a hanging mercury drop electrode (HMDE) in a 50% (v/v) ethanol-water mixture. This technique involves stepping the electrode potential and monitoring the resulting current as a function of time.
The resulting current-time transients provide valuable information about the kinetics of the electrochemical reaction. For methoxyphenacyl bromide, the reduction process is influenced by factors such as the applied potential and the presence of adsorption phenomena at the electrode surface. The shape of the chronoamperometric curves can indicate whether the reaction is under diffusion control or influenced by preceding or succeeding chemical reactions.
Cyclic Voltammetry (CV) for Electrochemical Behavior Characterization
Cyclic voltammetry is a powerful technique for characterizing the electrochemical behavior of compounds like methoxyphenacyl bromide. Although specific detailed CV studies solely on methoxyphenacyl bromide are not extensively documented in the provided search results, the behavior can be inferred from studies on substituted phenacyl bromides.
Typically, the cyclic voltammogram of a phenacyl bromide derivative in an aqueous-organic solvent mixture would exhibit an irreversible reduction peak. This irreversibility is attributed to the rapid cleavage of the carbon-bromine bond following the initial electron transfer, a common characteristic for α-haloketones. The peak potential (Ep) provides information about the energy required for the reduction, which is influenced by the substituent on the phenyl ring. The methoxy (B1213986) group, being an electron-donating group, would be expected to make the reduction slightly more difficult compared to unsubstituted phenacyl bromide.
Electron Transfer: Ar-CO-CH₂Br + e⁻ → [Ar-CO-CH₂Br]⁻•
Bond Cleavage (Coupled Chemical Reaction): [Ar-CO-CH₂Br]⁻• → Ar-CO-CH₂• + Br⁻
The resulting radical can then undergo further reactions, such as dimerization or reaction with the solvent. The scan rate dependence of the peak current (Ip) and peak potential (Ep) in a CV experiment can be used to further investigate the reaction mechanism, including the kinetics of the electron transfer and the coupled chemical reactions.
Determination of Kinetic Parameters (e.g., Diffusion Coefficients, Rate Constants)
Electrochemical methods are instrumental in determining key kinetic parameters for the reaction of methoxyphenacyl bromide at an electrode surface. Chronoamperometric studies have been successfully employed to evaluate both diffusion coefficients (D) and forward rate constants (kf) for p-methoxyphenacyl bromide at specific potentials.
The diffusion coefficient is a measure of the rate at which the reactant is transported from the bulk solution to the electrode surface. It can be calculated from the Cottrell equation, which describes the current decay under diffusion-controlled conditions. The forward rate constant quantifies the speed of the electron transfer reaction at the electrode.
Below is a table summarizing typical kinetic parameters that can be determined from such studies.
| Parameter | Symbol | Typical Value Range for Organic Halides (in aqueous-organic media) | Method of Determination |
| Diffusion Coefficient | D | 10⁻⁶ - 10⁻⁵ cm²/s | Chronoamperometry |
| Forward Rate Constant | kf | Varies with applied potential | Chronoamperometry |
| Electron Transfer Coefficient | α | 0.3 - 0.7 | Cyclic Voltammetry |
Note: The specific values for methoxyphenacyl bromide are dependent on experimental conditions such as solvent, temperature, and supporting electrolyte.
Analysis of Adsorption Phenomena at Electrode Interfaces
The interaction of methoxyphenacyl bromide with the electrode surface is a critical aspect of its electrochemical behavior. Adsorption of the reactant or intermediates onto the electrode can significantly influence the reaction kinetics and the observed electrochemical response.
In the chronoamperometric analysis of p-methoxyphenacyl bromide, adsorption phenomena were characterized by examining plots of it¹ᐟ² versus time. Deviations from the linear behavior predicted by the Cottrell equation for a purely diffusion-controlled process are indicative of adsorption. If the reactant is adsorbed, it can lead to an initial current that is higher than expected, followed by a decay that reflects the reduction of both adsorbed and diffusing species.
The nature and extent of adsorption can be influenced by several factors:
Electrode Material: The hanging mercury drop electrode (HMDE) used in studies of substituted phenacyl bromides has a high affinity for organic compounds.
Solvent Composition: The ethanol-water mixture affects the solubility of the compound and its tendency to adsorb on the electrode surface.
Electrode Potential: The applied potential can alter the surface charge of the electrode, thereby influencing the adsorption of polarizable molecules like methoxyphenacyl bromide.
Understanding these adsorption phenomena is essential for an accurate interpretation of the electrochemical data and for elucidating the complete reaction mechanism at the electrode interface.
Q & A
Q. What are the standard laboratory protocols for synthesizing Methoxyphenacylbromide, and how are reaction yields optimized?
this compound is typically synthesized via nucleophilic substitution reactions, where a methoxyphenacyl precursor reacts with a brominating agent (e.g., HBr or PBr₃). Key steps include controlling stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., hydrolysis) by maintaining anhydrous conditions . Characterization involves NMR (¹H/¹³C) and FT-IR to confirm bromine incorporation and structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Spectroscopy : ¹H NMR (to identify methoxy protons at ~3.8 ppm and aromatic protons), ¹³C NMR (to confirm bromine-induced deshielding), and FT-IR (C-Br stretch ~550–600 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS confirms molecular weight and fragmentation patterns. Cross-validation with elemental analysis (C, H, Br) is recommended for conclusive identification .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Use closed systems to minimize inhalation/contact. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, neutralize with sodium bicarbonate and collect residues in sealed containers. Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during this compound’s solvolysis studies?
Contradictions often arise from solvent polarity effects or competing reaction pathways (e.g., SN1 vs. SN2). To address this:
- Perform kinetic isotope experiments (e.g., deuterated solvents) to isolate solvent participation.
- Use computational modeling (DFT or MD simulations) to map transition states and identify dominant mechanisms.
- Compare results with structurally analogous compounds (e.g., ethoxy derivatives) to validate trends .
Q. What experimental design strategies enhance reproducibility in studies of this compound’s reactivity under varying pH conditions?
- Control Groups : Include inert analogs (e.g., methoxyphenacyl chloride) to distinguish pH-specific effects.
- Buffered Systems : Use phosphate or acetate buffers to maintain precise pH levels, avoiding metal-ion contamination.
- In Situ Monitoring : Employ UV-vis spectroscopy or electrochemical methods to track real-time changes in reaction intermediates .
Q. How should literature reviews be structured to identify gaps in this compound’s applications in organic synthesis?
- Use Boolean search strategies in databases like PubMed or SciFinder:
("this compound" OR "methoxy phenacyl bromide") AND ("synthetic applications" OR "catalysis"). - Filter by publication date (last 10 years) and methodology (e.g., "mechanistic studies").
- Highlight understudied areas, such as enantioselective reactions or green chemistry adaptations (e.g., solvent-free conditions) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?
- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups.
- Report confidence intervals (95%) and effect sizes to contextualize biological significance .
Methodological and Reporting Guidelines
Q. How can researchers ensure rigorous peer review when publishing this compound-related findings?
- Data Transparency : Provide raw spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials.
- Reproducibility : Detail synthetic procedures, including exact molar ratios, purification steps (e.g., column chromatography gradients), and error margins.
- Ethical Compliance : Adhere to SAFE (Solvent, Agent, Fire, and Environment) guidelines for waste disposal .
Q. What are the best practices for presenting physicochemical data in publications?
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
